molecular formula C16H19N3O2 B13118432 1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-1H-indole-3-carbaldehyde

1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-1H-indole-3-carbaldehyde

Cat. No.: B13118432
M. Wt: 285.34 g/mol
InChI Key: PPDAXRGFLFDNKH-UHFFFAOYSA-N
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Description

1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-1H-indole-3-carbaldehyde typically involves the reaction of indole-3-carbaldehyde with 4-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-1H-indole-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-1H-indole-3-carbaldehyde is unique due to its indole core structure combined with a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carbaldehyde

InChI

InChI=1S/C16H19N3O2/c1-17-6-8-18(9-7-17)16(21)11-19-10-13(12-20)14-4-2-3-5-15(14)19/h2-5,10,12H,6-9,11H2,1H3

InChI Key

PPDAXRGFLFDNKH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=O

Origin of Product

United States

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